Menaquinone 9
Description
Significance of Menaquinones in Prokaryotic Physiology
Menaquinones (MKs), collectively referred to as vitamin K2, are vital components of the electron transport chains in many prokaryotes, especially Gram-positive bacteria. nih.govrsc.orgfrontiersin.orgnih.govrsc.org They function as electron carriers, facilitating the transfer of electrons to terminal electron acceptors during both aerobic and anaerobic respiration, a process essential for ATP synthesis. nih.govrsc.orgresearchgate.net In the majority of Gram-positive bacteria, menaquinone is the sole quinone involved in the electron transport chain. nih.gov This central role in energy metabolism makes the bacterial enzymes involved in menaquinone biosynthesis potential targets for the development of new antibacterial drugs, as this pathway is absent in human cells. nih.govrsc.orgrsc.org Beyond electron transport, MKs may also influence membrane permeability and offer protection against oxidative stress by scavenging free radicals. researchgate.net
Different bacterial species produce distinct menaquinone variants, and the specific forms produced can even serve as taxonomic markers. frontiersin.org For instance, Bacillus subtilis primarily produces MK-7, while Escherichia coli mainly produces MK-8, and Mycobacterium tuberculosis utilizes MK-9 as a lipid-soluble electron carrier. nih.govfrontiersin.org Propionibacterium freudenreichii is also known to produce MK-9(4H). frontiersin.org Lactococcus cremoris and L. lactis produce a range of MK variants, with MK-8 and MK-9 being among the major forms. frontiersin.org Research suggests that in L. cremoris, long-chain menaquinones like MK-9 and MK-8 are more efficient in the aerobic respiratory electron transport chain compared to short-chain MKs. frontiersin.org
Delineation of Menaquinone 9 within the Menaquinone Series
Menaquinones are a class of vitamin K2 compounds characterized by a 2-methyl-1,4-naphthoquinone ring structure and a polyprenyl side chain at the C3 position. wikipedia.orgmdpi.comnews-medical.netfrontiersin.org The different menaquinone subtypes, designated MK-n, vary in the length of this isoprenoid side chain, where 'n' represents the number of isoprene (B109036) units. nih.govfrontiersin.orgwikipedia.orgmdpi.comfrontiersin.orgoregonstate.edu The number of these repeating 5-carbon units typically ranges from 4 to 13 in naturally occurring menaquinones. nih.govwikipedia.orgfrontiersin.orgoregonstate.edu
This compound (MK-9) is specifically defined by having nine isoprene units in its side chain. wikipedia.orgnih.gov It is a vitamin K2 analog found in various bacteria, including E. coli and Streptomyces species. nih.govcaymanchem.cominvivochem.com MK-9 has been identified as a component of the bacterial electron transport chain, where it can bind to soluble nitrate (B79036) reductase in Escherichia coli. caymanchem.comtargetmol.com
The structural differences in the isoprenoid side chain among menaquinones influence their lipid solubility and consequently their transport to different tissues or their function within bacterial membranes. frontiersin.orgwikipedia.org While MK-4 is a common form in animal products and can be synthesized from vitamin K1 in certain animal tissues, longer-chain menaquinones like MK-7, MK-8, and MK-9 are more prevalent in fermented foods and are primarily synthesized by bacteria. wikipedia.orgmdpi.comoregonstate.eduoup.com
Research has explored the metabolic fate of dietary MK-9 in animal models, showing that it can serve as a precursor to MK-4 in tissues like bone. oup.comresearchgate.net Studies using stable isotope-labeled MK-9 have traced its conversion. oup.comresearchgate.netnih.gov
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅₆H₈₀O₂ | PubChem nih.gov |
| Molecular Weight | 785.2 g/mol (Computed) | PubChem nih.gov |
| PubChem CID | 6289935 | PubChem nih.gov |
| CAS Number | 523-39-7 | PubChem nih.gov |
| Number of Isoprene Units | 9 | PubChem nih.gov |
| Role in Prokaryotes | Electron carrier in electron transport chain | Search results |
| Found in Bacteria | E. coli, Mycobacterium tuberculosis, Propionibacterium freudenreichii, Lactococcus cremoris, L. lactis, Streptomyces roseicoloratus, Streptomyces sporangiiformans | Search results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6?,22-14+,23-16+,24-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVJDFZHGQKSV-UJNKDMTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Biosynthesis Pathways of Menaquinone 9 in Microorganisms
Classical o-Succinylbenzoate Pathway
The classical o-succinylbenzoate pathway is a multi-step enzymatic process responsible for synthesizing the naphthoquinone ring structure of menaquinones. This pathway converges with the isoprenoid synthesis pathway to form the complete menaquinone molecule. nih.govoup.com
Shikimate Pathway Precursors
The biosynthesis of the naphthoquinone nucleus of menaquinone originates from the shikimate pathway, a central metabolic route in microorganisms and plants. asm.orgnih.govreactome.org Chorismate, a key branch-point intermediate of the shikimate pathway, serves as an initial precursor. asm.orgnih.govrsc.orgresearchgate.netresearchgate.netacs.org The shikimate pathway itself involves a series of enzymatic reactions starting from erythrose 4-phosphate and phosphoenolpyruvate, ultimately leading to the formation of chorismate. reactome.orgresearchgate.net In addition to chorismate, the noncarboxyl carbon atoms of 2-ketoglutarate also contribute to the formation of the naphthoquinone nucleus. nih.gov
Enzymatic Steps and Key Intermediates
The conversion of shikimate pathway precursors and 2-ketoglutarate into the menaquinone naphthoquinone ring involves a series of specific enzymatic reactions. nih.gov
Initial Steps: Chorismate to Isochorismate to o-Succinylbenzoate
The pathway begins with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF). rsc.orgacs.org Isochorismate then reacts with a succinic semialdehyde-thiamine pyrophosphate (TPP) anion, which is derived from 2-ketoglutarate through the action of a 2-ketoglutarate decarboxylase. nih.govnih.gov This reaction is catalyzed by 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD), resulting in the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC). nih.govrsc.orgacs.org
Historically, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC) was considered the intermediate formed by MenD, but research has shown that SEPHCHC is the genuine product. acs.org SEPHCHC is then converted to SHCHC, with the elimination of a pyruvoyl group. nih.gov SHCHC is subsequently dehydrated by o-succinylbenzoate synthase (MenC) to form o-succinylbenzoate (OSB). wikipedia.orgrsc.orgnih.govebi.ac.uk This dehydration reaction involves the abstraction of a proton and the elimination of water. ebi.ac.uk
Key intermediates in the initial steps include:
Chorismate
Isochorismate
2-ketoglutarate
Succinic semialdehyde-TPP anion
2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC)
2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC)
o-Succinylbenzoate (OSB)
Naphthoquinone Ring Formation
Following the formation of OSB, the naphthoquinone ring system is constructed. OSB is activated by the addition of Coenzyme A (CoA) through the action of o-succinylbenzoate-CoA ligase (MenE), an ATP-dependent process that yields o-succinylbenzoyl-CoA (OSB-CoA). rsc.orgwikipedia.orgontosight.ai OSB-CoA then undergoes cyclization catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), forming the naphthalenoid skeleton, specifically 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). rsc.orgwikipedia.org DHNA-CoA is then hydrolyzed by a thioesterase to release 1,4-dihydroxy-2-naphthoate (DHNA). pnas.orgrsc.org DHNA represents the completed naphthoquinone ring structure, albeit in a reduced form, and is a crucial intermediate before the addition of the isoprenoid side chain. nih.govresearchgate.netfrontiersin.org
Prenylation and Side Chain Elongation
The naphthoquinone ring (DHNA) is then prenylated by the addition of a polyprenyl diphosphate (B83284) side chain. mdpi.comnih.govnih.govrsc.orgresearchgate.net This reaction is catalyzed by 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA), a membrane-bound enzyme. mdpi.comnih.govrsc.orgnih.govresearchgate.net The length of the polyprenyl side chain is determined by specific prenyl diphosphate synthases. frontiersin.org For Menaquinone 9 (MK-9), the side chain consists of nine isoprene (B109036) units. mdpi.comnih.govnih.gov The prenylation step involves the attachment of the polyprenyl diphosphate to DHNA, accompanied by a decarboxylation reaction. nih.govrsc.org This process yields demethylmenaquinone (B1232588) (DMK), which has the appropriate length of the isoprenoid side chain but lacks the methyl group on the naphthoquinone ring. rsc.orgnih.govresearchgate.netplos.org
Research findings indicate that while MenA is highly specific for the aromatic substrate DHNA, it can exhibit tolerance regarding the length of the prenyl diphosphate chain, incorporating chains of varying lengths depending on availability. nih.govfrontiersin.org The synthesis of the long polyprenyl side chain can be a rate-limiting step in the production of long-chained menaquinones like MK-9. frontiersin.org
Terminal Methylation
The final step in the biosynthesis of menaquinone-9 (B191817) is the methylation of demethylmenaquinone (DMK). nih.govnih.govrsc.org This reaction is catalyzed by demethylmenaquinone methyltransferase (MenG), which utilizes S-adenosylmethionine (SAM) as the methyl donor. nih.govrsc.orgplos.orgnih.gov The methyl group is added to the naphthoquinone ring of DMK, converting it into the mature menaquinone, MK-9 in this case. nih.govrsc.org This C-methylation is the terminal step in the classical menaquinone biosynthesis pathway. asm.orgnih.gov
The enzymatic steps and key intermediates can be summarized as follows:
| Step | Enzyme(s) Involved | Substrate(s) | Product(s) |
| Chorismate to Isochorismate | Isochorismate synthase (MenF) | Chorismate | Isochorismate |
| Isochorismate to SEPHCHC | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD) | Isochorismate, 2-ketoglutarate, Thiamine pyrophosphate | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC) |
| SEPHCHC to SHCHC | MenD | SEPHCHC | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC) |
| SHCHC to o-Succinylbenzoate (OSB) | o-Succinylbenzoate synthase (MenC) | SHCHC | o-Succinylbenzoate (OSB) |
| OSB to OSB-CoA | o-Succinylbenzoate-CoA ligase (MenE) | OSB, ATP, CoA | o-Succinylbenzoyl-CoA (OSB-CoA), AMP, Diphosphate |
| OSB-CoA to DHNA-CoA | 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) | OSB-CoA | 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) |
| DHNA-CoA to DHNA | Thioesterase | DHNA-CoA, H₂O | 1,4-dihydroxy-2-naphthoate (DHNA), CoA |
| DHNA to Demethylmenaquinone (DMK) | 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) | DHNA, Polyprenyl diphosphate (C45 for MK-9) | Demethylmenaquinone (DMK) |
| Demethylmenaquinone (DMK) to Menaquinone (MK) | Demethylmenaquinone methyltransferase (MenG) | DMK, S-adenosylmethionine (SAM) | Menaquinone (MK) |
Associated Genes and Enzymes (MenA-MenG)
The classical pathway is mediated by a set of enzymes typically encoded by men genes. The sequence of reactions involves the conversion of chorismate through several intermediates to yield DHNA. Key enzymes in this pathway include:
MenF (Isochorismate synthase): Converts chorismate to isochorismate. rsc.orgresearchgate.net
MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase): Catalyzes the conversion of isochorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). rsc.orgresearchgate.net MenD is considered the first committed enzyme in this pathway and is essential in many bacteria. nih.govacs.org
MenH (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase): Acts on SEPHCHC to produce 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). rsc.orgresearchgate.net
MenC (o-succinylbenzoate synthase): Dehydrates SHCHC to form o-succinylbenzoate (OSB). rsc.orgresearchgate.net
MenE (o-succinylbenzoic acid-CoA ligase): Activates OSB by attaching Coenzyme A, forming o-succinylbenzoyl-CoA (OSB-CoA). rsc.orgresearchgate.net
MenB (Naphthoate synthase): Catalyzes the cyclization of OSB-CoA to produce 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). rsc.orgresearchgate.net
An unknown Men enzyme or MenI (1,4-dihydroxy-2-naphthoyl-CoA hydrolase): Hydrolyzes DHNA-CoA to yield DHNA. rsc.orgresearchgate.net
MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase): Attaches the polyprenyl side chain (e.g., nonaprenyl diphosphate for MK-9) to DHNA, forming demethylmenaquinone (DMK). rsc.orgoup.comacs.orgresearchgate.netresearchgate.net MenA is a membrane-associated enzyme. acs.org
MenG (Demethylmenaquinone methyltransferase): Methylates DMK to produce the mature menaquinone (MK-n). rsc.orgoup.comresearchgate.netresearchgate.net In Mycobacterium tuberculosis, UbiE likely encodes the MenG function. nih.gov
The genes encoding these enzymes are often found in operons, facilitating coordinated expression.
Here is a table summarizing the enzymes and associated genes in the classical pathway:
| Enzyme Name | Gene | Catalyzed Reaction |
| Isochorismate synthase | MenF | Chorismate to Isochorismate |
| 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | MenD | Isochorismate to SEPHCHC |
| 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase | MenH | SEPHCHC to SHCHC |
| o-succinylbenzoate synthase | MenC | SHCHC to OSB |
| o-succinylbenzoic acid-CoA ligase | MenE | OSB to OSB-CoA |
| Naphthoate synthase | MenB | OSB-CoA to DHNA-CoA |
| 1,4-dihydroxy-2-naphthoyl-CoA hydrolase | MenI | DHNA-CoA to DHNA |
| 1,4-dihydroxy-2-naphthoate polyprenyltransferase | MenA | DHNA + polyprenyl diphosphate to DMK |
| Demethylmenaquinone methyltransferase | MenG | DMK to MK-n |
Alternative Futalosine (B117586) Pathway
An alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, was discovered in some bacteria, including Streptomyces species and Helicobacter pylori. oup.comesrf.frresearchgate.netscienceopen.comresearchgate.net This pathway provides an alternative route to synthesize a naphthoate precursor, specifically 1,4-dihydroxy-6-naphthoate (DHNA-6). oup.comscienceopen.com
Chorismate-Derived Precursors
Similar to the classical pathway, the futalosine pathway also originates from chorismate. oup.comresearchgate.netscienceopen.com However, the initial enzymatic steps and intermediates differ significantly, leading to the formation of DHNA-6 instead of DHNA. oup.comscienceopen.com
Distinct Enzymatic Cascade
The futalosine pathway involves a distinct set of enzymes that catalyze the conversion of chorismate to DHNA-6. This enzymatic cascade includes several unique reactions not found in the classical pathway. oup.comresearchgate.netscienceopen.com For instance, MqnA catalyzes the dehydration of chorismate to 3-enolpyruvyl-benzoate (3-EPB), a reaction unique to this pathway. nih.govresearchgate.net The pathway proceeds through intermediates such as futalosine and dehypoxanthinyl futalosine (DHFL). esrf.frresearchgate.net
Here is a table outlining key enzymes and intermediates in the futalosine pathway:
| Enzyme Name | Gene | Catalyzed Reaction | Key Intermediate Formed |
| Chorismate dehydratase | MqnA | Chorismate to 3-enolpyruvyl-benzoate (3-EPB) | 3-enolpyruvyl-benzoate (3-EPB) |
| Aminodeoxyfutalosine synthase | MqnE | Involved in early steps towards futalosine/aminodeoxyfutalosine | Futalosine / Aminodeoxyfutalosine |
| Futalosine hydrolase | MqnB | Futalosine to Dehypoxanthinyl futalosine (DHFL) | Dehypoxanthinyl futalosine (DHFL) |
| Cyclic dehypoxanthinyl futalosine synthase | MqnC | DHFL to Cyclic DHFL | Cyclic DHFL |
| 1,4-dihydroxy-6-naphthoate synthase | MqnD | Involved in steps leading to DHNA-6 | 1,4-dihydroxy-6-naphthoate (DHNA-6) |
Note: The precise enzymatic steps and intermediates can vary slightly between organisms utilizing the futalosine pathway. researchgate.net
Genetic Determinants (mqnABCD genes)
The enzymes of the futalosine pathway are encoded by a different set of genes, typically designated as mqn genes, such as mqnA, mqnB, mqnC, and mqnD. oup.comresearchgate.netscienceopen.com These genes are non-homologous to the men genes of the classical pathway. nih.gov While mqnABCD are central to the conversion of chorismate to DHNA-6, other enzymes, such as MqnE and MqnP, may also be involved in the complete pathway leading to MK. researchgate.netresearchgate.net The mqn genes are often scattered throughout the genome. researchgate.net
Comparative Analysis of Biosynthetic Routes
The classical and futalosine pathways represent two independent evolutionary solutions for the biosynthesis of the menaquinone naphthoquinone core from chorismate. oup.comnih.gov While the classical pathway leads to DHNA, the futalosine pathway produces DHNA-6. oup.comscienceopen.com Both pathways ultimately converge with the attachment of a polyprenyl side chain, catalyzed by enzymes like MenA or MqnP, followed by methylation to form the mature menaquinone. researchgate.netscienceopen.com
Studies comparing the distribution of these pathways across prokaryotes suggest that the futalosine pathway might have played a significant role in menaquinone biosynthesis during early prokaryote evolution, particularly in anaerobic organisms. oup.comnih.gov Although the classical pathway is found in a larger percentage of sequenced prokaryotic genomes, the futalosine pathway is present in a broader taxonomic range. nih.gov Prokaryotes with the classical pathway are predominantly aerobic or facultatively anaerobic, whereas those with the futalosine pathway include anaerobic organisms. nih.gov This suggests an adaptation of the futalosine pathway to anaerobic conditions.
The existence of these two distinct pathways highlights the metabolic diversity in microorganisms and provides alternative targets for potential antimicrobial strategies, particularly against pathogens that rely solely on one pathway. researchgate.netresearchgate.net
Iii. Physiological and Metabolic Functions of Menaquinone 9 in Bacteria
Role in Electron Transport Chains
Menaquinones are essential constituents of bacterial respiratory electron transport chains (ETCs). frontiersin.orgnih.govsemanticscholar.orgmdpi.comnih.gov They serve as mobile electron and proton shuttles, connecting various membrane-bound enzymatic complexes involved in respiration. mdpi.comacs.org In many Gram-positive bacteria, menaquinone is the sole quinone responsible for this crucial role. frontiersin.orgnih.gov
Within the bacterial membrane, menaquinone accepts two electrons and two protons from specific electron donors, such as NADH dehydrogenases or other oxidoreductases, becoming reduced to menaquinol (B15198786). nih.govresearchgate.netmdpi.com The reduced menaquinol then diffuses through the lipid bilayer and is oxidized by a suitable terminal electron acceptor or another downstream electron carrier, releasing the electrons and protons. researchgate.netmdpi.com This cyclical process of reduction and oxidation facilitates the directed flow of electrons through the ETC. mdpi.comacs.org
In the presence of oxygen, menaquinone transfers electrons to terminal oxidases, which use oxygen as the final electron acceptor. researchgate.netmdpi.com This process is a key part of aerobic respiration, enabling bacteria to efficiently extract energy from substrates. For instance, in Lactococcus cremoris, long-chain menaquinones like MK-9 and MK-8 are particularly effective in supporting aerobic respiratory electron transport when oxygen and heme are available. frontiersin.org Studies on Mycobacterium tuberculosis have demonstrated that reduced levels of menaquinone-9 (B191817) lead to decreased oxygen consumption and ATP production, highlighting its importance in aerobic respiration in this organism. nih.govresearchgate.net
Menaquinone 9 is also indispensable for anaerobic respiration in many bacteria, allowing them to generate energy in the absence of oxygen by utilizing alternative electron acceptors. frontiersin.orgnih.govrsc.org Under anaerobic conditions, menaquinones facilitate the transfer of electrons to terminal reductases that are specific for compounds like nitrate (B79036) or fumarate (B1241708). pnas.orgnih.govasm.org For example, in Escherichia coli, menaquinone is involved in electron transfer to fumarate reductase and nitrate reductase during anaerobic respiration. pnas.orgasm.org Menaquinone-9 has been specifically identified in purified nitrate reductase from E. coli, underscoring its direct involvement in this process. lipidmaps.orgasm.org
Contribution to Aerobic Respiration
ATP Generation via Oxidative Phosphorylation
The electron transport chain, in which this compound participates, is directly coupled to the process of oxidative phosphorylation. As electrons are transferred through the membrane-bound complexes, the energy released is used to pump protons from the cytoplasm across the membrane, generating an electrochemical gradient known as the proton motive force. researchgate.netpnas.org Menaquinone's role in shuttling both electrons and protons contributes significantly to the establishment of this gradient. mdpi.comresearchgate.net The potential energy stored in the proton motive force is then harnessed by ATP synthase, an enzyme that allows protons to flow back into the cytoplasm, driving the synthesis of ATP. mdpi.comresearchgate.net Consequently, menaquinone's function in electron transport is critical for efficient ATP generation through oxidative phosphorylation in bacteria. nih.govresearchgate.netnih.gov Inhibiting menaquinone biosynthesis disrupts this process, leading to ATP depletion and affecting bacterial viability. nih.gov
Ancillary Metabolic Roles
Beyond its central role in respiration and ATP synthesis, menaquinones, including MK-9, have been implicated in other metabolic processes in bacteria.
Research indicates that menaquinones are involved in the active transport of various molecules across the bacterial cell membrane. semanticscholar.orgnih.gov While the precise mechanisms by which menaquinones facilitate active transport are not as extensively characterized as their roles in respiration, their presence and function within the membrane suggest a potential contribution to the energy-dependent movement of substances into or out of the cell. This role has been observed in bacteria such as Bacillus subtilis. semanticscholar.orgnih.gov
Endospore Formation
Endospore formation is a survival mechanism employed by certain bacteria, primarily Gram-positive species, to withstand unfavorable environmental conditions. mpg.de This dormant, resistant structure contains essential cellular components, including DNA and ribosomes, protected by a robust coat and cortex. mpg.de Menaquinones are known to play important roles in this process. dsmz.demacsenlab.comsigmaaldrich.com
While the precise, specific function of MK-9 in the intricate biochemical pathways of endospore formation is not extensively detailed in the available literature, the general involvement of menaquinones in sporulation is established. For example, in Bacillus subtilis, a well-studied endospore former, menaquinones are implicated in this developmental process. macsenlab.comthegoodscentscompany.comatamanchemicals.com Heliobacterium chlorum, another Gram-positive bacterium capable of forming heat-resistant endospores, contains menaquinone as its sole quinone, with MK-9 being the major homologue present. sarchemlabs.com This suggests that MK-9 is the primary, if not sole, menaquinone supporting the essential cellular functions, including those required for sporulation, in this organism.
Research on Bacillus subtilis natto has shown that environmental factors, such as alkali stress, can influence sporogenesis and menaquinone biosynthesis. Specifically, adaptation and fermentation under alkali stress promoted bacterial growth while inhibiting spore formation, alongside an increase in MK-7 biosynthesis. nih.gov This highlights a complex interplay between environmental conditions, menaquinone production (including different chain lengths), and the decision-making process of sporulation in bacteria.
Antioxidant Activities
Menaquinones, including MK-9, have been reported to possess antioxidant properties in bacteria. nih.govatamanchemicals.comfishersci.ca In their reduced form, menaquinones can help protect cellular membranes from oxidative damage. atamanchemicals.comfishersci.ca Oxidative stress in bacteria, as in other organisms, results from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. atamankimya.com
While the general antioxidant role of menaquinones is recognized, the interaction with oxidative species can be complex and context-dependent. For instance, studies involving menaquinone analogs like menadione (B1676200) have shown they can generate ROS, such as superoxide (B77818) anions, contributing to their antimicrobial effects through mechanisms beyond their role in the electron transport chain. nih.gov Furthermore, research on Staphylococcus aureus indicates that membrane-localized quinone molecules can potentiate haem-associated superoxide production, and disrupting menaquinone biosynthesis in this context alleviates oxidative stress. nih.gov This suggests that while menaquinones can act as antioxidants, their redox-active nature means they can also be involved in the generation of oxidative species under specific cellular conditions or in the presence of certain molecules like haem. Nevertheless, the established role of reduced menaquinones in protecting bacterial membranes underscores their contribution to the cellular defense against oxidative insults. atamanchemicals.comfishersci.ca
Differential Physiological Impact of this compound Length and Saturation
Menaquinones are characterized by variations in the length of their isoprenoid side chains, ranging typically from four to thirteen units (MK-4 to MK-13), and can also differ in the degree of saturation within these chains. lipidmaps.orgwikipedia.orgwikidata.orgnih.gov MK-9 falls into the category of longer-chain menaquinones. wikipedia.orgwikidata.org These structural differences contribute to the diverse physiological impacts observed across different bacterial species and can even vary within the same organism depending on environmental conditions. lipidmaps.orgwikidata.org
The specific menaquinone homologues produced are often characteristic of particular bacterial species, serving as a basis for chemotaxonomy. lipidmaps.orgdsmz.deciteab.comwikidata.org For example, Escherichia coli primarily utilizes MK-8, while Bacillus subtilis natto predominantly produces MK-7. dsmz.denih.govlipidmaps.org Staphylococcus aureus typically contains MK-7, MK-8, and MK-9, with MK-8 usually being the most abundant, although some strains, like S. aureus Smith, can show a prevalence of MK-9 and even produce MK-10. nih.gov Heliobacterium modesticaldum primarily contains MK-9 and some MK-8. sarchemlabs.com Lactococcus cremoris produces a mix including MK-3, MK-8, and MK-9, with MK-8 and MK-9 being substantial components, and the distribution is influenced by growth conditions. citeab.com
The varying lengths and saturation levels of the isoprenoid side chain influence the integration and function of menaquinones within the bacterial membrane, where they serve as crucial electron and proton shuttles in the respiratory chain. nih.gov While the fundamental role in electron transport is shared among menaquinones, the specific chain length and saturation can affect the efficiency of these processes or interact differently with other membrane components. For instance, menaquinones with partially saturated side chains are found in a wide range of bacteria and archaea, and in many Gram-positive bacteria, the reduction of a double bond in the beta-isoprene unit leads to partial saturation, which can enhance electron transport efficiency, as seen in Mycobacterium tuberculosis. invivochem.com
Furthermore, the specific menaquinone profile of a bacterium can have implications for its interaction with the environment and other organisms. Research on S. aureus Smith, which predominantly produces longer-chain menaquinones like MK-9 and MK-10, suggests that these longer chains might be associated with increased sensitivity to certain antibiotics that target menaquinone. nih.gov This indicates that the length of the isoprenoid side chain can influence the susceptibility of bacteria to antimicrobial agents, highlighting a differential physiological impact based on menaquinone structure. The precise reasons for the evolutionary conservation of specific menaquinone structures in different species and the full extent of the differential physiological impacts of varying chain lengths and saturation levels remain areas of ongoing research. lipidmaps.orgwikidata.orgnih.gov
Iv. Microbial Diversity and Menaquinone 9 Production
Distribution of Menaquinone 9 Across Bacterial Taxa
The production of specific menaquinone variants, including MK-9, is distributed across various bacterial taxa, encompassing both Gram-positive and Gram-negative organisms. The length and saturation of the isoprenoid side chain are often characteristic of particular bacterial groups. biorxiv.orgfrontiersin.orgfrontiersin.org
Gram-Positive Bacterial Producers (e.g., Lactococcus, Propionibacterium, Mycobacterium)
Many Gram-positive bacteria utilize menaquinones as their sole quinone in the electron transport chain, making menaquinone biosynthesis essential for their growth and survival. mdpi.comnih.gov
Lactococcus: Species within the genus Lactococcus, particularly Lactococcus lactis subsp. cremoris and Lactococcus lactis subsp. lactis, are known producers of menaquinones, with MK-8 and MK-9 being identified as major forms. frontiersin.orgmdpi.comnih.gov These bacteria are significant in food fermentation, such as cheese production, which can be a dietary source of MK-9. oup.comfrontiersin.orgresearchgate.net Studies have investigated the genetic pathways and potential for enhancing MK-9 production in L. lactis. frontiersin.org
Propionibacterium: Propionibacterium species, notably Propionibacterium freudenreichii, are recognized producers of menaquinone, primarily MK-9(4H), a hydrogenated form of MK-9. frontiersin.orgmdpi.comresearchgate.net These bacteria are utilized in the production of Swiss-type cheeses, contributing to the menaquinone content of these foods. researchgate.net
Mycobacterium: Mycobacterium species, including Mycobacterium tuberculosis, predominantly utilize MK-9 as their lipid-soluble electron carrier. mdpi.comnih.gov The biosynthesis of menaquinone is critical for the viability of mycobacteria during growth. nih.gov
Gram-Negative Bacterial Producers (e.g., Escherichia coli)
Facultatively anaerobic Gram-negative bacteria, such as Escherichia coli, utilize both menaquinone and ubiquinone in their electron transport chains, depending on oxygen availability. mdpi.com While E. coli primarily produces MK-8, it can also produce minor amounts of other menaquinone forms, including MK-9. nih.govcaymanchem.com The biosynthesis of menaquinones in E. coli involves a series of enzymes encoded by men genes. mdpi.comnih.gov
This compound as a Chemotaxonomic Marker
The specific types and proportions of isoprenoid quinones, including menaquinones with varying side chain lengths and saturation, are valuable chemotaxonomic markers in bacterial classification. biorxiv.orgfrontiersin.orgdergipark.org.tr The presence of MK-9, or specific hydrogenated forms like MK-9(H2) or MK-9(4H), can be characteristic of certain bacterial genera or species, aiding in their identification and phylogenetic placement. biorxiv.orgfrontiersin.orgnih.govresearchgate.net For instance, MK-9(H2) has been identified as a major menaquinone in certain Arthrobacter species. nih.gov
This compound in Microbial Communities (e.g., Gut Microbiota)
Production by Commensal Microorganisms
Numerous commensal bacteria residing in the gut are capable of synthesizing menaquinones. mdpi.comnih.gov Genera identified as menaquinone producers in the gut include Bacteroides, Eubacterium, Veillonella, Wolinella, Actinomyces, Arachnia, and Propionibacterium. mdpi.comnih.gov While specific MK chain lengths produced vary among species, Propionibacterium species in the gut are known to produce MK-9. mdpi.com Lactococcus species, also found in the gut and food, can produce MK-9. frontiersin.orgmdpi.com
Role as a Microbial Growth Factor
This compound (MK-9) plays a vital role as a growth factor for numerous bacterial species, primarily due to its indispensable function within the microbial electron transport chain (ETC). In many bacteria, particularly Gram-positive species and anaerobically respiring Gram-negative bacteria, menaquinones serve as the sole or primary quinone electron carriers. rsc.orgmdpi.comresearchgate.netnih.gov This function is critical for processes such as oxidative phosphorylation and ATP generation, which are essential for bacterial growth and survival. mdpi.comrsc.org
The electron transport chain involves the transfer of electrons from electron donors to terminal electron acceptors, a process coupled to the pumping of protons across the cell membrane, establishing a proton motive force. Menaquinones, including MK-9, facilitate this process by shuttling electrons between membrane-bound enzymes such as NADH dehydrogenase II, succinate (B1194679) dehydrogenase, and cytochrome bc₁ complexes, and terminal reductases like nitrate (B79036) or fumarate (B1241708) reductase under anaerobic conditions. rsc.orgfrontiersin.org The reduction of MK to menaquinol (B15198786) (MKH₂) and its subsequent reoxidation drives proton translocation, thereby generating the energy required for various cellular processes, including growth. rsc.org
For bacteria capable of synthesizing their own menaquinones, the availability of precursors and the proper functioning of the biosynthetic pathway are critical for maintaining adequate levels of MK-9 and other menaquinones necessary for respiration and growth. mdpi.comresearchgate.net Inhibition of menaquinone biosynthesis has been shown to exert bactericidal effects, highlighting its essentiality for growth in susceptible organisms. rsc.orgmdpi.comrsc.org Research into menaquinone biosynthesis inhibitors underscores the pathway's importance as a target for novel antibacterial agents. rsc.orgmdpi.comjst.go.jp
Studies have demonstrated that some bacteria that lack the complete menaquinone biosynthetic pathway can utilize exogenous menaquinones supplied in the environment or produced by co-habiting microbes as growth factors. tandfonline.com This suggests a potential ecological role for menaquinones in supporting the growth of auxotrophic bacteria within microbial communities.
Detailed research findings illustrate the dependence of bacterial growth on menaquinones. For instance, in Mycobacterium tuberculosis, menaquinone is essential for viability due to its role in the ETC. nih.gov Studies involving inhibitors of menaquinone biosynthesis in M. tuberculosis have shown that the addition of MK-9 can rescue bacterial growth under aerobic conditions, indicating that exogenous MK-9 can fulfill the requirement for this essential cofactor. nih.gov
Another example is Bacteroides melaninogenicus, a bacterium that requires vitamin K for growth. Studies have shown that supplying biosynthetic precursors of menaquinones, such as 1,4-dihydroxy-2-naphthoic acid, shikimic acid, chorismic acid, and 4(2′-carboxyphenyl)-4-oxobutyric acid, can promote the growth of this organism. nih.gov Furthermore, the incorporation of labeled precursors into MK-9 and MK-10 in B. melaninogenicus provides direct evidence of their utilization for menaquinone synthesis necessary for growth. nih.gov
The production of MK-9 varies among different bacterial species and can be influenced by environmental conditions. Lactococcus cremoris, for example, has been shown to produce MK-9 as a dominant menaquinone species, with production levels varying based on factors such as aerobic versus anaerobic conditions, culture medium, carbon source, and temperature. frontiersin.orgubc.ca While menaquinones are not essential for fermentative growth in L. lactis, their presence enables respiratory growth when oxygen and heme are available, leading to improved growth and survival. frontiersin.org
The following table summarizes some findings related to MK-9 production in specific bacterial species:
| Bacterial Species | Dominant Menaquinone(s) Produced | Relevant Findings | Source |
| Escherichia coli | MK-9 (among others) | MK-9 found and binds to soluble nitrate reductase in the bacterial electron transport chain. | caymanchem.com |
| Lactococcus cremoris | MK-9 (dominating), MK-3, MK-7, MK-8, MK-10 | Produces MK-9; production levels influenced by culture conditions; MKs enable respiratory growth with oxygen/heme. | frontiersin.orgubc.ca |
| Bacteroides melaninogenicus | MK-9, MK-10 | Growth promoted by menaquinone precursors; incorporates labeled precursors into MK-9 and MK-10. | nih.gov |
| Mycobacterium tuberculosis | MK-9(II-H₂) (primarily), MK-9 | Menaquinone is essential for viability; MK-9 can rescue growth when biosynthesis is inhibited. | nih.gov |
The essential nature of menaquinones, including MK-9, in bacterial respiration and energy metabolism underscores their critical role as growth factors for a wide range of microbial species. Their involvement in fundamental cellular processes makes the menaquinone biosynthesis pathway an attractive area for research into novel antimicrobial strategies. rsc.orgmdpi.comjst.go.jp
V. Genetic and Metabolic Engineering of Menaquinone 9 Production
Strain Engineering for Enhanced Biosynthesis
Strain engineering focuses on modifying the genetic makeup of microbial hosts to improve their capacity for MK-9 synthesis. This can involve targeting specific genes within the menaquinone biosynthetic pathway or redirecting metabolic flux to favor MK-9 production.
Overexpression of Rate-Limiting Genes
Overexpression of genes encoding key enzymes in the menaquinone biosynthetic pathway has been explored to alleviate bottlenecks and increase product yield. In Lactococcus lactis, the menaquinone pathway synthesizes menaquinones from precursors like acetyl-CoA, phosphoenolpyruvate, and D-erythrose-4-phosphate. These precursors are converted into a polyprenyl diphosphate (B83284) chain and 1,4-dihydroxy-2-napthoate (DHNA). frontiersin.org The enzyme MenA, a DHNA polyprenyltransferase, is responsible for joining the prenyl diphosphate and DHNA to form demethylmenaquinone (B1232588). frontiersin.orgnih.gov
Studies in L. lactis have identified several genes as important contributors to menaquinone levels, including mvk, preA, menF, and menA. Overexpression of individual genes such as mvk (mevalonate kinase) and llmg_0196 (preA), a prenyl diphosphate synthase, has been shown to enhance the production of long-chained menaquinones, specifically MK-9. frontiersin.orgnih.govnih.gov Conversely, overexpression of genes involved in ring formation, such as menF and menA, can lead to an overproduction of shorter-chained menaquinones like MK-3. frontiersin.orgnih.govnih.govlktlabs.com Combined overexpression of mvk, preA, and menA has resulted in higher menaquinone levels compared to individual gene overexpression. frontiersin.orgnih.govnih.gov Applying these overproducing strains in milk fermentations has demonstrated a significant increase in vitamin K2 content compared to wild-type strains. frontiersin.orgnih.govnih.gov
In Bacillus subtilis, another significant menaquinone producer, overexpression of key enzymes like MenA and MenD has also been investigated to enhance substrate supply in the synthesis pathway, leading to increased MK-8 production in Escherichia coli. mdpi.comacs.org MenD is the initial enzyme in the menaquinone synthesis pathway, competing with DhbB for isochorismate. mdpi.com Mutations in genes like menD and menA have been linked to improved MK-7 production, potentially by enhancing enzyme activity or expression, thereby increasing metabolic flux through the pathway. mdpi.com
Metabolic Flux Redirection to Menaquinone 9 Pathway
Redirecting metabolic flux involves manipulating central metabolic pathways to channel more precursors towards menaquinone biosynthesis. Chorismate is a critical branch-point metabolite in menaquinone biosynthesis, also serving as a substrate for the production of essential aromatic amino acids and folate. frontiersin.org Increasing isochorismate synthase activity, encoded by menF, can create a metabolic pull through this pathway, increasing flux into the menaquinone pathway. frontiersin.orgnih.gov
In Bacillus subtilis, the menaquinone biosynthesis pathway is intertwined with several metabolic routes, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the shikimate pathway, and the MEP or MVA pathways. researchgate.net Strategies to enhance MK-7 production in B. subtilis have included reinforcing metabolic flux in the menaquinone biosynthetic pathway. researchgate.net Deletion of competing pathways, such as dhbB which competes for isochorismate, can also promote the yield of menaquinones. acs.org
Impact of Substrate Availability on Yield
The availability of substrates significantly influences menaquinone production yield. Menaquinones are synthesized from precursors derived from acetyl-CoA, phosphoenolpyruvate, and D-erythrose-4-phosphate. frontiersin.org The production of the polyprenyl side chain, rather than the naphthoate ring, has been identified as a limiting factor in total menaquinone synthesis in L. lactis. frontiersin.orgnih.govnih.gov
Optimizing fermentation media composition is crucial for providing sufficient substrates. Studies have shown that supplementing media with specific carbon sources like glycerol (B35011) can significantly increase the yield of menaquinones. researchgate.netmazums.ac.ir For instance, in Bacillus amyloliquefaciens, supplementing with 4% glycerol increased MK yield. researchgate.net In B. subtilis natto, an optimal medium containing glycerol, soybean peptone, and yeast extract has been identified for MK-7 production. mazums.ac.ir The depletion of simple carbon sources during fermentation is common, and fed-batch additions of substrates like glucose or glycerol can enhance biomass and metabolite production. mdpi.com
Bioprocess Optimization for Industrial Production
Optimizing the bioprocess involves refining fermentation conditions and reactor design to maximize menaquinone production at an industrial scale.
Fermentation Conditions and Parameters (e.g., Carbon Source, Temperature)
Fermentation conditions such as carbon source, temperature, and aeration significantly impact menaquinone production. The levels of menaquinone produced by bacteria are strain-dependent and can vary in response to these parameters. frontiersin.orgfrontiersin.org
Different carbon sources have varying effects on menaquinone yield. Glucose is considered an ideal carbon source for B. subtilis strains, leading to faster metabolism. mdpi.com Studies have shown that using a glucose-based medium can result in significantly higher MK-7 concentrations in biofilm reactors compared to suspended-cell bioreactors. mdpi.com Trehalose as a carbon source under aerobic fermentation conditions has also been shown to increase menaquinone production in L. lactis. nih.gov
Temperature is another critical parameter. The optimal temperature for menaquinone production can vary depending on the microbial strain. For Bacillus amyloliquefaciens, an optimum temperature of 43°C has been reported for MK production. researchgate.net For B. subtilis natto, optimal temperatures for MK-7 production were found to be between 30°C and 37°C. mazums.ac.ir
Aeration and agitation also play a role. While static fermentation is often used for MK-7 production by B. subtilis natto due to its association with biofilm formation, it presents operational challenges for large-scale stirred bioreactors. mdpi.comfrontiersin.orgnih.gov Aerobic fermentation conditions have been shown to increase menaquinone production in L. lactis. nih.gov However, introducing active aeration and agitation in biofilm reactors can sometimes lead to a decrease in secreted MK-7 concentrations compared to static conditions, although production may still be higher than in suspended-cell cultures. mdpi.com
Data Table: Impact of Fermentation Parameters on Menaquinone Production
| Microorganism | Parameter | Condition/Modification | Effect on Menaquinone Production | Source |
| Lactococcus lactis MG1363 | Carbon Source | Trehalose (aerobic) | 5.2-fold increase in total menaquinone production compared to glucose (static) | nih.gov |
| Lactococcus lactis MG1363 | Temperature | 30°C | Used in milk fermentation studies | frontiersin.orgresearchgate.net |
| Bacillus amyloliquefaciens | Temperature | 43°C | Optimal for MK production | researchgate.net |
| Bacillus amyloliquefaciens | Carbon Source | 4% Glycerol supplement | Significantly increased MK yield | researchgate.net |
| Bacillus subtilis natto | Temperature | 30-37°C | Optimal for MK-7 production | mazums.ac.ir |
| Bacillus subtilis natto | Carbon Source | Glucose (biofilm reactor) | Significantly higher MK-7 concentrations vs. suspended-cell | mdpi.com |
| Bacillus subtilis natto | Medium Composition | Glycerol, Soybean Peptone, Yeast Extract | Optimal base medium for MK-7 production | mazums.ac.ir |
Bioreactor Design Considerations (e.g., Biofilm Reactors)
Bioreactor design is important for creating an optimal environment for microbial growth and menaquinone production, particularly at larger scales. Traditional static fermentation, while suitable for some strains like B. subtilis natto that form biofilms, faces challenges in scalability due to operational issues related to pellicle and biofilm formation. mdpi.comfrontiersin.orgnih.gov
Biofilm reactors have emerged as a promising alternative for menaquinone production, especially for strains that naturally form biofilms. frontiersin.orgnih.govresearchgate.net These reactors promote the formation of mature biofilm structures that can withstand higher agitation and aeration rates, addressing some of the limitations of static fermentation. frontiersin.orgnih.gov Biofilm reactors provide an environment that facilitates the production of desired microbial metabolites. researchgate.net Studies using biofilm reactors with Bacillus subtilis natto immobilized on plastic composite supports have shown improved MK-7 production. researchgate.net Optimization of growth conditions in biofilm reactors, including temperature, agitation speed, and pH, has led to increased MK-7 concentrations compared to suspended-cell cultures. mdpi.com Computational fluid dynamics (CFD) can be a valuable tool in bioreactor design and scaling, simulating fluid dynamics, mixing, oxygen transfer, and nutrient distribution to optimize conditions for MK production. mdpi.com
Novel Approaches in Menaquinone Production (e.g., Mutation Breeding, Membrane Permeability Modification)
Novel approaches to enhance menaquinone production extend beyond traditional genetic manipulation to include techniques like mutation breeding and modifications to membrane permeability. These methods aim to improve strain performance and facilitate the yield of target menaquinones.
Mutation breeding, a conventional method, involves selectively modifying microorganisms through physical or chemical means to induce genetic mutations. nih.govfrontiersin.org Techniques such as UV irradiation, N-methyl-N-nitro-N-nitroso-guanidine (NTG) treatment, and atmospheric and room temperature plasma (ARTP) mutagenesis have been employed. nih.govfrontiersin.orgnih.govscielo.br ARTP mutagenesis, for instance, is noted for its safety, simplicity, and higher rate of positive mutations compared to traditional methods. mdpi.com
Studies have demonstrated the effectiveness of mutation breeding in increasing menaquinone yields. For example, a menadione-resistant mutant of Bacillus subtilis, obtained through mutation, showed a 30% increase in total menaquinone production compared to its parent strain. nih.gov Another study utilizing ARTP mutagenesis and protoplast fusion in Bacillus subtilis for MK-7 production resulted in mutant strains with significantly higher titers than the wild type. mdpi.com A gradient radiation breeding strategy involving N⁺ ion implantation and ⁶⁰Co-γ radiation, combined with culture domestication using the menaquinone precursor 1,4-dihydroxy-2-naphthalate (DHNA), also showed improved menaquinone yield in mutant strains. researchgate.net
| Mutation Method | Strain | Target Menaquinone | Parent Strain Yield (mg/L) | Mutant Strain Yield (mg/L) | Increase (%) | Source |
| Menadione (B1676200) Resistance Mutation | Bacillus subtilis | Total MK | Not specified | ~35.0 | ~30 | nih.gov |
| ARTP Mutagenesis & Protoplast Fusion | Bacillus subtilis (L-5) | MK-7 | 75.18 | 196.68 | ~161 | mdpi.com |
| ARTP Mutagenesis | B. amyloliquefaciens (Y-2) | MK-7 | 7.1 ± 0.5 | 18.5 ± 1.0 | ~161 | nih.gov |
| NTG Mutation & N⁺ Ion Implantation | Bacillus subtilis (BN-2-6) | Vitamin K2 | Not specified | 3.593 ± 0.107 | ~166 | scielo.br |
Modification of membrane permeability is another novel approach explored to enhance menaquinone production and facilitate its potential secretion. Menaquinones are typically located within the bacterial cell membrane, functioning in the electron transport chain. mdpi.commdpi.com Altering membrane permeability can influence substrate uptake and product efflux. mdpi.com
Studies have investigated the use of surfactants to modify cell membrane fluidity and integrity, thereby promoting the solubility and potential release of hydrophobic products like menaquinones. nih.govnih.gov For instance, the addition of polyoxyethylene oleyl ether (POE) to the fermentation medium of Flavobacterium meningosepticum increased menaquinone yield. nih.gov Similarly, changing the fatty acid composition and fluidity of the cell membrane in Escherichia coli through the addition of compounds like polyoxyethylene oleyl ether or oil significantly influenced menaquinone production. researchgate.net Iron oxide nanoparticles coated with 3-aminopropultriethoxysilane (IONs@APTES) have also been explored to enhance MK-7 secretion from Bacillus subtilis cells. nih.gov
Research indicates that the state of the cell membrane can enhance menaquinone synthesis in Escherichia coli. researchgate.net While many studies focus on MK-7, the fundamental principles of membrane engineering for improving menaquinone production are relevant to other subtypes, including MK-9. mdpi.comnih.govresearchgate.netnih.govacs.org
| Approach | Method/Agent | Organism | Effect on Menaquinone Production | Source |
| Membrane Permeability Modification | Polyoxyethylene Oleyl Ether (POE) | Flavobacterium meningosepticum | Increased menaquinone yield. | nih.gov |
| Membrane Permeability Modification | Polyoxyethylene Oleyl Ether or Oil | Escherichia coli | Significantly influenced menaquinone production by changing membrane fluidity and fatty acid composition. researchgate.net | researchgate.net |
| Membrane Permeability Modification | Iron Oxide Nanoparticles Coated with APTES (IONs@APTES) | Bacillus subtilis | Enhanced secretion of MK-7. nih.gov | nih.gov |
| Membrane State Change | Not specified (general observation) | Escherichia coli | Can enhance menaquinone synthesis. researchgate.net | researchgate.net |
These novel approaches, including various mutation breeding techniques and strategies to modify membrane properties, offer promising avenues for improving the production efficiency of this compound and other menaquinones in microbial systems.
Vi. Methodologies for Analysis and Quantification of Menaquinone 9
Extraction and Purification Techniques
Extracting menaquinone 9 from its source is the crucial initial step in its analysis. Given its lipophilic nature and presence within cell membranes or complex food matrices, efficient extraction and purification methods are essential to minimize interference and concentrate the analyte.
Solvent-Based Extraction
Solvent-based extraction is a widely used technique for isolating menaquinones, including MK-9, from various samples. The choice of solvent or solvent mixture is critical and often optimized based on the sample matrix.
Chloroform-methanol mixtures have been employed for the extraction of menaquinone-9 (B191817) from bacterial sources like Escherichia coli and Actinomycetes. For instance, extraction of Escherichia coli nitrate (B79036) reductase with chloroform-methanol (2:1) yielded UV-absorbing components characterized as menaquinone-9 and its derivatives. nih.govasm.orgnih.gov A similar chloroform-methanol mixture (2:1 v/v) has been used for extracting menaquinones from Actinomycetes, often involving continuous stirring. d-nb.infonih.gov Another study utilized chloroform/methanol (B129727) (2:1, v/v) for menaquinone extraction from freeze-dried bacterial cells, followed by stirring. ntu.edu.sg
Hexane-diethyl ether (85:15, v/v) has also been reported as a developing solvent for thin-layer chromatography (TLC) used in the purification of extracted menaquinones. d-nb.infonih.gov Ethanol has been explored as a "green solvent" for the extraction of long-chain menaquinones, including MK-9, from wet biomass, showing promise for efficient recovery. ntu.edu.sgresearchgate.net Mixtures of n-hexane/isopropanol and chloroform/methanol are frequently used in liquid-liquid extraction processes for recovering menaquinones after cell lysis. ntu.edu.sg
Detailed research findings highlight the effectiveness of solvent extraction. For example, extraction of a soluble form of nitrate reductase from Escherichia coli with chloroform-methanol yielded approximately 0.97 mol of menaquinone per mol of the alpha-beta dimer. nih.govnih.gov In the context of Actinomycetes, a lysozyme-chloroform-methanol (LCM) method demonstrated higher concentrations of extracted menaquinones compared to the traditional Collins method, which also relies on chloroform-methanol extraction from freeze-dried cells. d-nb.infonih.gov The LCM method, utilizing wet cells, was also found to be faster. d-nb.infonih.gov
Data on extraction yields can vary depending on the method and matrix. In one study, MK extraction via the LCM method resulted in yields 1.2–17.1-fold higher than those obtained by the Collins method for certain strains. d-nb.info
Enzymatic Treatment in Complex Matrices
In complex matrices, particularly those with robust cell walls like bacteria, enzymatic treatment can be employed prior to or in conjunction with solvent extraction to enhance the release of menaquinones.
Lysozyme (B549824) treatment has been successfully applied for cell wall digestion in Actinomycetes to improve menaquinone extraction efficiency. d-nb.infonih.gov This enzymatic step facilitates the subsequent solvent extraction of menaquinones from the disrupted cells. d-nb.infonih.gov The optimal concentration and incubation time for lysozyme treatment can vary depending on the specific strain. nih.gov Removing water from lysozyme-treated cells before chloroform-methanol extraction is important to maintain extraction efficiency. nih.gov
Enzymatic treatment, such as lipase (B570770) treatment, has also been used as an extra purification step for the analysis of vitamin K compounds, including menaquinones, in animal products with high fat contents. researchgate.netpsu.edu
Chromatographic Separation Methods
Following extraction and purification, chromatographic methods are indispensable for separating this compound from other lipids and compounds present in the extract and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of menaquinones, including MK-9. HPLC offers high sensitivity and is often coupled with various detectors.
Reverse-phase HPLC on a C18 column with methanol as the mobile phase and detection at 269 nm has been used to separate UV-absorbing components from Escherichia coli extracts, leading to the identification of menaquinone-9. asm.org HPLC systems have been shown to effectively separate a range of menaquinones, from MK-5 to MK-15. d-nb.inforesearchgate.net Retention times for MK-9 can vary depending on the specific HPLC system and column used. In one study, MK-9 was used as a standard in a UPLC system, while HPLC was also employed for separating MK-5 to MK-15 with specific retention times. d-nb.inforesearchgate.net
HPLC with fluorescence detection after postcolumn reduction has been used for the quantification of tetrahydromenaquinone-9 [MK-9 (4H)] in cheese. nih.gov HPLC coupled with electrochemical detection has been applied for phylloquinone analysis, while fluorescence detection after reduction with metallic zinc has been used for determining menaquinones in animal products. psu.edu LC-MS is often used to confirm the identification of menaquinones separated by HPLC. psu.edu
HPLC methods have been developed and validated for determining vitamin K contents in various food items after solvent extraction and chromatographic purification. psu.edu
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent technique that offers faster separation times and improved resolution compared to traditional HPLC, often utilizing smaller particle size columns. UPLC is increasingly used for menaquinone analysis.
UPLC systems are capable of separating a range of menaquinones, including MK-9, with shorter run times than HPLC. d-nb.inforesearchgate.net For example, a UPLC system showed retention times for MK-5 to MK-15 ranging from 1.10 to 25.39 minutes. d-nb.inforesearchgate.net The absorption spectrum of menaquinones, including MK-9, typically exhibits peaks around 247.5 nm and 269.5 nm with UPLC detection. d-nb.inforesearchgate.net
UPLC-UV/MS or HPLC-UV/MS are employed for the examination of isopropanol-eluted menaquinones after TLC purification. d-nb.info UPLC-MS equipped with a C18 reversed-phase column and a high-resolution mass spectrometer has been used for determining menaquinones. researchgate.net
Research indicates that both HPLC and UPLC systems can effectively separate MK-5 to MK-15, with no significant difference in their separation ability, although a larger sample volume might be needed for HPLC to achieve a comparable signal. d-nb.inforesearchgate.net UPLC-ESI-MS/MS methods have been developed and validated for the quantification of menaquinones, including MK-9, in food matrices, often utilizing deuterium-labeled internal standards for improved accuracy. researchgate.netnih.gov These methods can achieve low limits of quantification for MK-9. researchgate.netnih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and effective technique often used for the purification and verification of menaquinone extracts before analysis by other chromatographic methods.
TLC using silica (B1680970) gel plates and a developing solvent like hexane/diethyl ether (85:15, v/v) is routinely used for the purification of menaquinones. d-nb.infonih.gov Menaquinones typically migrate with an Rf value around 0.7 in this system and can be detected by brief irradiation with short-wave UV light (254 nm). d-nb.infonih.gov TLC is considered an important purification and verification step during menaquinone extraction. d-nb.infonih.gov
While TLC is useful for purification, its sensitivity might be limited when the menaquinone concentration is low, potentially making the MK band on the plate weak and difficult to observe. d-nb.infonih.gov This can affect the detection of minor MK components by subsequent UPLC/MS or HPLC/MS analysis. d-nb.infonih.gov Concentrating the extract or increasing the injection volume can help increase the MK intensity on the TLC plate. d-nb.info TLC has also been applied for the separation of menaquinone homologues, although separation is more effective when the difference in isoprene (B109036) units is greater than three. mdpi.com Preparative TLC can be used to isolate specific isomers of MK derivatives. acs.orgnih.gov
TLC-densitometry has been developed as a quantitative method for the simultaneous analysis of various vitamins, including MK-9, in pharmaceutical products and dietary supplements, offering a simple, fast, and sensitive approach. mdpi.com This method involves separation on silica gel plates and densitometric measurements at a specific wavelength, such as 254 nm. mdpi.com Validation studies have shown good specificity, accuracy, linearity, and precision for TLC-densitometric methods applied to menaquinones. mdpi.com
Spectrometric and Detection Techniques
Various detection techniques are coupled with chromatographic separation to identify and quantify this compound. The choice of detection method depends on the required sensitivity, specificity, and the nature of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis and quantification of this compound, offering high specificity and sensitivity. This method involves separating MK-9 from other compounds using liquid chromatography, followed by detection and quantification based on the mass-to-charge ratio of the parent and fragment ions. LC-MS/MS allows for the selective detection of MK-9 even in complex matrices, minimizing interference from co-extracted substances. nih.govbevital.no For instance, a cost-effective LC-ESI-MS/MS method has been developed and validated for the quantification of phylloquinone and menaquinones (MK-4 to MK-10) in food using deuterium-labeled internal standards. nih.gov This method demonstrated good precision for MK-9 quantification. nih.gov
High-Resolution Mass Spectrometry-Quadrupole Time-of-Flight (HRMS-QTOF)
High-Resolution Mass Spectrometry-Quadrupole Time-of-Flight (HRMS-QTOF) provides high mass accuracy and resolution, which is particularly useful for the identification and structural characterization of this compound and its potential isomers or derivatives. acs.orgacs.org HRMS-QTOF can be used in conjunction with chromatographic techniques like HPLC or UPLC to identify different isomers of menaquinones. mdpi.com The high resolving power allows for the differentiation of compounds with very similar masses, contributing to accurate identification. acs.orgacs.org
Electrochemical and Fluorescence Detection
Electrochemical detection and fluorescence detection are alternative methods used for the analysis of vitamin K compounds, including menaquinones. Electrochemical detection relies on the redox properties of the naphthoquinone ring structure of menaquinones. mdpi.commdpi.comnih.gov Fluorescence detection typically requires a post-column reduction step to convert the menaquinone to its fluorescent hydroquinone (B1673460) form. mdpi.comnih.govnih.gov These methods can offer sufficient sensitivity for the analysis of menaquinones in various samples, although they might be subject to interference from other electrochemically active or fluorescent compounds in complex matrices, potentially requiring more extensive sample purification. bevital.no Studies have utilized fluorescence detection after post-column reduction with metallic zinc for the determination of phylloquinone and menaquinones in animal products. mdpi.com
Isomer Identification and Quantification
This compound, with its polyisoprenoid side chain, can exist as various geometric isomers (cis/trans) due to the double bonds present in the isoprene units. wikipedia.orgnih.gov Identifying and quantifying these isomers is important as their biological activity can differ. wikipedia.org Chromatographic methods, particularly HPLC and UPLC, coupled with sensitive detectors like DAD or HRMS-QTOF, are employed for the separation and identification of these isomers. mdpi.commolnar-institute.com For example, a combination of HPLC, UPLC, and HRMS-QTOF detection has been used to identify cis/trans isomers of menaquinone-7, demonstrating the capability of these techniques in resolving closely related isomeric forms. mdpi.com While specific detailed research findings on the identification and quantification of MK-9 isomers were not extensively detailed in the search results, the methodologies applied to other menaquinones like MK-7 are indicative of the approaches used for MK-9.
Method Validation and Analytical Precision
Rigorous method validation is essential to ensure the reliability and accuracy of analytical methods for this compound quantification. Validation typically involves assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness. mdpi.comacs.orgmdpi.com
Linearity is determined by analyzing standard solutions at different concentrations to establish a linear relationship between the analyte concentration and the detector response. Precision assesses the variability of results under the same conditions (repeatability) and under different conditions (intermediate precision). mdpi.comacs.org Accuracy is evaluated by analyzing samples with known concentrations of MK-9 and determining the recovery. mdpi.comacs.org LOD and LOQ represent the lowest concentrations that can be detected and reliably quantified, respectively. mdpi.comacs.org
For instance, a TLC-densitometric method for the simultaneous quantitative analysis of vitamins K and D3, including MK-9, in pharmaceutical products and dietary supplements was validated according to ICH guidelines. mdpi.com The method showed satisfactory results for specificity, linearity (correlation coefficient exceeding 0.99), precision (RSD below 2.70%), and accuracy (recoveries from 95.78 to 104.96%). mdpi.com Another LC-MS/MS method for vitamin K2 MK-7 in blood samples was validated according to FDA guidelines, demonstrating reproducibility between 89–97% and accuracy between 86–110%. mdpi.com While these examples focus on other menaquinones or a combination, they illustrate the standard validation parameters and acceptable ranges applied to vitamin K analysis, including MK-9.
Analytical precision for MK-9 has been reported in various studies. In one LC-ESI-MS/MS method for vitamin K quantification in food, the intra- and inter-assay precision for MK-9 was reported to be less than 15%. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6289935 |
| Menaquinone-9 | 6289935 |
| MK-9 | 6289935 |
| Vitamin K2-9 | 6289935 |
| Menaquinone K2-9 | 6289935 |
Data Table Example (Illustrative, based on general findings):
| Analytical Method | Matrix Tested | Precision (RSD%) | Accuracy (Recovery %) | LOD | LOQ | Reference |
| TLC-Densitometry | Supplements | < 2.70 | 95.78 - 104.96 | N/A | N/A | mdpi.com |
| LC-ESI-MS/MS | Food | < 15 (Intra/Inter) | N/A | ≤4 µ g/100g | N/A | nih.gov |
Vii. Menaquinone Biosynthesis As a Target for Antimicrobial Development
Rationale for Targeting Menaquinone Pathway in Pathogenic Bacteria
The menaquinone biosynthesis pathway is essential for the survival and energy generation in a wide range of pathogenic bacteria nih.govmdpi.com. In these organisms, menaquinone serves as the sole or primary electron carrier in the respiratory chain, coupling electron transport to ATP synthesis nih.govmdpi.com. Disrupting this pathway effectively cripples the bacterium's ability to produce energy, leading to growth inhibition and cell death nih.govrsc.org.
A key rationale for targeting this pathway is its absence in humans nih.govmdpi.comrsc.org. Mammals utilize ubiquinone for their primary electron transport chain function and obtain menaquinone from dietary sources and gut microbiota nih.govacs.org. This metabolic divergence offers the potential for developing highly selective antibacterial agents with minimal off-target effects in human hosts nih.govmdpi.comrsc.org. Furthermore, inhibiting menaquinone production can be bactericidal regardless of the organism's growth phase, a significant advantage against persistent or slow-growing bacteria like Mycobacterium tuberculosis nih.govrsc.orgrsc.org.
Specific Enzymatic Targets and Inhibitors
The menaquinone biosynthesis pathway involves a series of enzymatic steps, starting from chorismate, an intermediate of the shikimate pathway nih.govrsc.org. The classical pathway, found in many bacteria including Escherichia coli and Mycobacterium tuberculosis, involves several enzymes that are potential drug targets nih.govasm.orgresearchgate.net. While the pathway can vary slightly between species, core enzymes are conserved, particularly in Gram-positive and facultative anaerobic Gram-negative bacteria nih.gov.
The biosynthesis of menaquinone typically involves enzymes such as MenF, MenD, MenH, MenC, MenE, MenB, MenA, and MenG researchgate.netasm.org. Inhibitors targeting several of these enzymes have been investigated for their antibacterial potential acs.org.
Prenyltransferase (MenA) Inhibitors
MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) catalyzes a crucial step in menaquinone biosynthesis: the transfer of a hydrophobic polyprenyl chain to the naphthoquinone ring researchgate.netplos.org. In Mycobacterium tuberculosis, this involves the addition of a C45 isoprenoid chain to 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone-9 (DMK-9) plos.org. MenA is considered a promising drug target, particularly in M. tuberculosis and other Gram-positive pathogens researchgate.netplos.org.
Inhibitors designed to target MenA have shown antibacterial activity. For instance, certain bicyclic compounds have been developed as MenA inhibitors, demonstrating activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria nih.gov. Compound NM4, a MenA inhibitor, inhibited MRSA biofilm formation and blocked oxygen consumption, an effect reversible by menaquinone supplementation nih.gov. MenA inhibitors have also shown bactericidal activity against M. tuberculosis under both replicating and nonreplicating conditions and can synergize with other electron transport chain inhibitors asm.orgnih.gov. Studies have characterized the kinetics of MenA inhibition, showing compounds like Ro 48–8071 act as non-competitive inhibitors with respect to DHNA and competitive with respect to the isoprenyl diphosphate (B83284) substrate plos.org.
Data on MenA inhibitor activity:
| Compound | Target Organism | IC₅₀ / GIC₅₀ Value | Notes |
| MenA IN-1 | Mycobacterium tuberculosis | 13 µM (IC₅₀), 8 µM (GIC₅₀) | Effective inhibitor, enhances bactericidal effect with other drugs. medchemexpress.com |
| NM4 | MRSA, M. tuberculosis | Not specified | Inhibits biofilm, blocks oxygen consumption, bactericidal. nih.govnih.gov |
| Ro 48–8071 | Mycobacterium tuberculosis | Low micromolar | Non-competitive with DHNA, competitive with isoprenyl diphosphate. plos.org |
Dihydroxy-2-naphthoyl-CoA Synthase (MenB) Inhibitors
MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) catalyzes the conversion of O-succinylbenzoate-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) through an intramolecular Claisen condensation rsc.orgnih.gov. This enzyme is the sixth in the bacterial menaquinone synthesis pathway rsc.org. Inhibiting MenB disrupts the formation of the naphthoquinone core structure.
Research has identified compounds targeting MenB. For example, 1,4-benzoxazine derivatives were found to have antibacterial activity against M. tuberculosis and were identified through screening against M. tuberculosis MenB nih.govresearchgate.net. While initially identified as MenB inhibitors, structure-activity relationship (SAR) studies suggested these compounds might have additional cellular targets nih.gov. Another class of MenB inhibitors includes CoA adducts of 4-oxo-4-phenylbut-2-enoates, which form potent nanomolar inhibitors of MenB in situ acs.org. These compounds, like 4-oxo-4-chlorophenylbutenoyl methyl ester, have shown minimum inhibitory concentrations (MICs) against M. tuberculosis acs.org.
Data on MenB inhibitor activity:
| Compound | Target Organism | MIC Value (μg/mL) | Notes |
| 1,4-benzoxazine derivatives | M. tuberculosis H37Rv | As low as 0.6 | Identified via MenB screen, potential additional targets. nih.govresearchgate.net |
| 4-oxo-4-chlorophenylbutenoyl methyl ester | M. tuberculosis | 0.6 (replicating), 1.5 (nonreplicating) | Forms potent MenB inhibitor CoA adduct in situ. acs.org |
Succinylbenzoate-CoA Ligase (MenE) Inhibitors
MenE (O-succinylbenzoate-CoA ligase) is an acyl-CoA synthetase that catalyzes the conversion of O-succinylbenzoate (OSB) to OSB-CoA via an OSB-AMP intermediate rsc.orgnih.govnih.gov. This is a critical step in the biosynthesis of the naphthoquinone ring rsc.orgwikipedia.org. MenE is considered a promising antibacterial target nih.govnih.govresearchgate.net.
Inhibitors based on stable acyl-sulfonyladenosine analogues of the OSB-AMP intermediate have been developed nih.govnih.govresearchgate.netpdbj.org. OSB-AMS, an analogue, has shown potent inhibitory activity against MenE from M. tuberculosis, Staphylococcus aureus, and Escherichia coli nih.govresearchgate.netpdbj.org. For M. tuberculosis MenE, OSB-AMS acts as a competitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to OSB nih.govresearchgate.net. While OSB-AMS reduces menaquinone levels in Staphylococcus aureus, its antibacterial activity can be significantly lower than its enzyme inhibition potency, suggesting challenges in cellular uptake or other factors pdbj.org. Other MenE inhibitors, such as certain difluoroindanediol analogues, have shown in vitro antibacterial activity, although their mechanism of action might extend beyond MenE inhibition acs.org.
Data on MenE inhibitor activity:
| Compound | Target Enzyme/Organism | Kᵢ / IC₅₀ Value | Notes |
| OSB-AMS | M. tuberculosis MenE | 5.4 ± 0.1 nM (Kᵢ vs ATP), 11.2 ± 0.9 nM (Kᵢ vs OSB) | Competitive vs ATP, noncompetitive vs OSB. nih.govresearchgate.net |
| OSB-AMS | Staphylococcus aureus MenE | 22 ± 8 nM (Kᵢapp) | Reduces menaquinone levels. nih.govpdbj.org |
| OSB-AMS | Escherichia coli MenE | ≤25 nM (IC₅₀) | Potent inhibitor. nih.govpdbj.org |
| Vinyl sulfonamide analog MeOSB-AVSN | MenE | 5.7 ± 0.7 μM (IC₅₀) | Mechanism-based, slow-binding inhibitor. nih.gov |
| Difluoroindanediol analogue | Staphylococcus aureus, M. tuberculosis | Not specified | In vitro antibacterial activity, potential other mechanisms. acs.org |
Demethylmenaquinone (B1232588) Methyltransferase (MenG) Inhibitors
MenG (demethylmenaquinone methyltransferase) catalyzes the final step in the classical menaquinone biosynthesis pathway: the methylation of demethylmenaquinone (DMK) to form menaquinone (MK) nih.govrsc.orgnih.gov. This enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor nih.govnih.gov. MenG is a promising target, particularly in M. tuberculosis, as its inhibition can kill both replicating and non-replicating bacteria asm.orgresearchgate.netntu.edu.sg.
A notable MenG inhibitor is DG70 (GSK1733953A), which has shown bactericidal activity against M. tuberculosis nih.govasm.orgnih.gov. Studies have confirmed that DG70 inhibits the final methylation step in menaquinone biosynthesis, leading to inhibited oxygen utilization and ATP biosynthesis, effects reversible by external menaquinone supplementation nih.govnih.gov. DG70 has demonstrated synergy with first-line tuberculosis drugs like isoniazid (B1672263) and rifampin, as well as the respiratory inhibitor bedaquiline (B32110) nih.govasm.orgnih.gov.
Data on MenG inhibitor activity:
| Compound | Target Organism | Activity | Notes |
| DG70 | Mycobacterium tuberculosis | Bactericidal against growing and non-replicating cells, inhibits MenG | Inhibits oxygen utilization and ATP biosynthesis, synergistic with other TB drugs. nih.govasm.orgntu.edu.sgnih.gov |
Broader Implications for Antibacterial Mechanisms
Targeting menaquinone biosynthesis offers a novel approach to combating bacterial infections, particularly those caused by multidrug-resistant pathogens mdpi.comjst.go.jpnih.gov. By inhibiting the production of this essential electron carrier, the energy generation of the bacterium is severely compromised nih.govmdpi.com. This mechanism of action is distinct from many traditional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, potentially providing efficacy against resistant strains.
Furthermore, inhibiting menaquinone biosynthesis can have synergistic effects when combined with inhibitors targeting other components of the bacterial respiratory chain or other essential pathways asm.orgnih.govresearchgate.netntu.edu.sg. This suggests the potential for developing combination therapies that could enhance efficacy, reduce the likelihood of resistance development, and potentially shorten treatment durations, particularly for difficult-to-treat infections like tuberculosis asm.orgntu.edu.sgnih.gov.
The essentiality of the menaquinone pathway in many Gram-positive bacteria and its absence in humans underscore its potential as a source of selective antibacterial targets nih.govmdpi.com. Continued research into the enzymes involved and the development of potent and specific inhibitors holds promise for the future of antimicrobial drug discovery.
Q & A
Q. What analytical methods are recommended for identifying and quantifying MK-9 in biological samples?
MK-9 is typically quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection due to its lipophilic nature and distinct UV absorbance profile . For biological matrices (e.g., serum, tissues), sample preparation requires lipid extraction using hexane or chloroform-methanol mixtures, followed by purification to isolate MK-9 from other vitamin K forms. Calibration curves must account for matrix effects, and internal standards (e.g., deuterated MK-9) should be used to improve accuracy .
Q. How does MK-9’s solubility profile influence experimental design in pharmacokinetic studies?
MK-9’s low water solubility necessitates the use of solubilizing agents (e.g., Tween-80, cyclodextrins) or lipid-based carriers for in vivo studies. Researchers should validate solubility under physiological conditions (pH 7.4, 37°C) and monitor stability via UV spectroscopy to avoid aggregation artifacts .
Q. What biological roles of MK-9 are supported by mechanistic studies?
MK-9 serves as a cofactor for γ-glutamyl carboxylase, enabling the activation of vitamin K-dependent proteins like matrix Gla-protein (MGP), which inhibits vascular calcification. Experimental validation involves knock-out models (e.g., MGP⁻/⁻ mice) or carboxylation assays using cell lines (e.g., HEK293) treated with MK-9 .
Q. How should researchers design epidemiological studies to assess MK-9’s association with chronic diseases?
Cohort studies must adjust for confounding variables (e.g., diet, age, comorbidities) and use validated food-frequency questionnaires (FFQs) to estimate MK-9 intake. Biomarker validation (e.g., serum MK-9 levels) strengthens causality claims. For example, the Rotterdam Study linked MK-9 intake to reduced coronary heart disease risk by stratifying participants into tertiles of dietary intake and controlling for covariates .
Advanced Research Questions
Q. How can contradictions in MK-9’s bioactivity data be resolved across studies?
Discrepancies often arise from variability in MK-9 sources (e.g., synthetic vs. bacterial-derived), dosing regimens, or model systems. Researchers should perform dose-response studies in standardized models (e.g., Streptomyces cultures for biosynthesis) and report purity levels (≥95% by HPLC) to ensure reproducibility . Meta-analyses of existing data can identify trends obscured by small sample sizes.
Q. What experimental strategies optimize MK-9 biosynthesis in bacterial systems?
Metabolic engineering of Bacillus subtilis or Escherichia coli involves overexpressing menaquinone biosynthetic genes (menF, menD, menH) and blocking competing pathways (e.g., ubiquinone synthesis). Fermentation conditions (pH, aeration, carbon source) must be optimized using design-of-experiment (DoE) approaches, with yields quantified via LC-MS/MS .
Q. How do researchers isolate MK-9’s specific effects on vascular calcification from other vitamin K forms?
Use gene-edited models (e.g., Vkorc1 knock-in mice) to selectively impair MK-9 metabolism. In vitro calcification assays (e.g., vascular smooth muscle cells treated with MK-9 vs. phylloquinone) paired with RNA-seq can identify MK-9-specific pathways (e.g., BMP2 or RUNX2 modulation) .
Q. What in vitro models best replicate MK-9’s physiological interactions in the gut-liver axis?
Co-culture systems combining intestinal Caco-2 cells (for absorption studies) and HepG2 hepatocytes (for metabolism) mimic MK-9’s enterohepatic circulation. Researchers should measure apical-to-basolateral transport rates and assess bile acid-mediated uptake using inhibitors (e.g., ezetimibe) .
Q. How can novel analytical techniques improve MK-9 detection in complex matrices?
Two-dimensional LC (2D-LC) coupled with high-resolution MS enhances sensitivity in lipid-rich samples. Stable isotope tracing (e.g., ¹³C-labeled MK-9) enables tracking of tissue distribution and metabolic flux in vivo .
Methodological Considerations
- Data Analysis : Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and multivariate statistics (e.g., PCA) to analyze omics datasets .
- Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
- Reproducibility : Publish raw data and detailed protocols in supplementary materials, following journal guidelines (e.g., Medicinal Chemistry Research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
